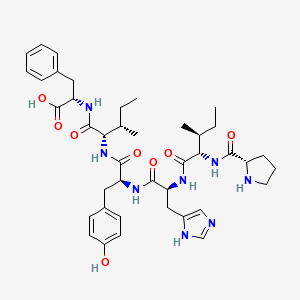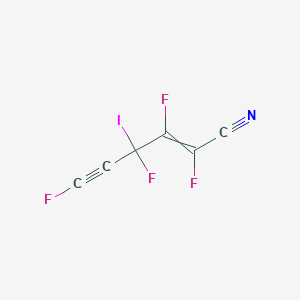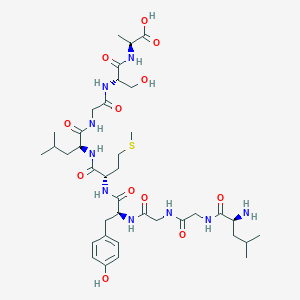![molecular formula C11H26N2O4Si B14184164 N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea CAS No. 905919-97-3](/img/structure/B14184164.png)
N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a urea moiety linked to a trimethoxysilyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea typically involves the reaction of N,N-dipropan-2-ylurea with a trimethoxysilyl-containing reagent. One common method is the reaction of N,N-dipropan-2-ylurea with trimethoxysilylchloromethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acidic or basic solutions.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Requires suitable electrophiles and may be facilitated by the presence of a base.
Major Products
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and hybrid materials with enhanced mechanical and thermal properties.
Chemistry: Employed in the development of novel catalysts and reagents for organic synthesis.
Biology: Investigated for its potential as a biocompatible material for drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea involves its interaction with various molecular targets. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions can result in the formation of polymeric structures that can interact with biological molecules and cellular components. The urea moiety can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylurea: Similar structure but lacks the trimethoxysilyl group.
N,N-Dimethyl-N’-[(trimethoxysilyl)methyl]urea: Similar structure but with different alkyl groups on the urea moiety.
N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea: Similar structure but with triethoxysilyl group instead of trimethoxysilyl group.
Uniqueness
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea is unique due to the presence of both the urea and trimethoxysilyl groups. This combination imparts unique properties, such as the ability to form stable siloxane bonds and participate in various chemical reactions. The trimethoxysilyl group also enhances the compound’s solubility and reactivity, making it a versatile reagent in various applications.
Properties
CAS No. |
905919-97-3 |
|---|---|
Molecular Formula |
C11H26N2O4Si |
Molecular Weight |
278.42 g/mol |
IUPAC Name |
1,1-di(propan-2-yl)-3-(trimethoxysilylmethyl)urea |
InChI |
InChI=1S/C11H26N2O4Si/c1-9(2)13(10(3)4)11(14)12-8-18(15-5,16-6)17-7/h9-10H,8H2,1-7H3,(H,12,14) |
InChI Key |
VXJGFUCEFFZGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)


![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)



![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)

